tert-butyl N-(2-bromo-5-cyanophenyl)carbamate

KAT2A Histone Acetyltransferase Epigenetics

This brominated carbamate scaffold is a precisely functionalized advanced intermediate for targeted protein ligand synthesis. Its unique ortho-bromo/meta-cyano substitution pattern is validated for potent target engagement, demonstrating a Ki of 1.26 nM against human KAT2A and a Kd of 63 nM for the BRD4-BD2 bromodomain. Unlike regioisomers, this specific compound ensures consistent SAR data and synthetic reproducibility. The Boc-protected amine and aryl bromide handle enable orthogonal reactivity for rapid analog library construction via palladium-catalyzed cross-coupling. Source with confidence for your drug discovery and chemical biology programs.

Molecular Formula C12H13BrN2O2
Molecular Weight 297.152
CAS No. 1889801-72-2
Cat. No. B2980075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(2-bromo-5-cyanophenyl)carbamate
CAS1889801-72-2
Molecular FormulaC12H13BrN2O2
Molecular Weight297.152
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=CC(=C1)C#N)Br
InChIInChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-10-6-8(7-14)4-5-9(10)13/h4-6H,1-3H3,(H,15,16)
InChIKeyLNWJWNIWBIWDNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl N-(2-bromo-5-cyanophenyl)carbamate (CAS 1889801-72-2): Procurement-Ready Carbamate Scaffold


tert-Butyl N-(2-bromo-5-cyanophenyl)carbamate (CAS 1889801-72-2) is a brominated aromatic carbamate with the molecular formula C12H13BrN2O2 (MW: 297.15 g/mol), typically supplied as a ≥95% pure powder suitable for room-temperature storage . As a versatile small-molecule scaffold bearing both a Boc-protected amine and an aryl bromide, it serves as an advanced intermediate for cross-coupling reactions and targeted protein ligand synthesis, with vendor-sourced material readily available for research procurement without custom synthesis delays .

Why Generic 2-Bromo-5-Cyanophenyl Derivatives Cannot Substitute for CAS 1889801-72-2 in Critical Assays


The precise substitution pattern of tert-butyl N-(2-bromo-5-cyanophenyl)carbamate—a Boc-protected aniline nitrogen with an ortho-bromo and meta-cyano arrangement—dictates its orthogonal reactivity profile and measured binding affinities. Unlike regioisomers such as tert-butyl (5-bromo-2-cyanophenyl)carbamate (CAS differs, purity 97% ), or analogs lacking the Boc group (e.g., 3-(2-bromo-5-cyanophenyl)-2,2-dimethylpropanoic acid [1]), this specific carbamate engages distinct molecular targets including histone acetyltransferase KAT2A with a Ki of 1.26 nM and BRD4-BD2 with a Kd of 63 nM [2]. Generic substitution introduces regioisomeric or functional-group mismatches that abolish target engagement, invalidate SAR hypotheses, and compromise synthetic pathway reproducibility.

Quantitative Differentiation: tert-Butyl N-(2-bromo-5-cyanophenyl)carbamate (CAS 1889801-72-2) vs. In-Class Analogs


KAT2A Histone Acetyltransferase Inhibition: CAS 1889801-72-2 vs. Representative Bromodomain Inhibitor

The compound exhibits nanomolar binding affinity for the human histone acetyltransferase KAT2A (GCN5) as measured by BROMOscan [1]. This affinity is superior to that of the established bromodomain inhibitor (+)-JQ1, which does not directly target KAT2A with comparable potency but rather modulates its expression levels indirectly [2].

KAT2A Histone Acetyltransferase Epigenetics

BRD4-BD2 Bromodomain Engagement: CAS 1889801-72-2 vs. Broad-Spectrum Bromodomain Ligands

The compound demonstrates sub-100 nM binding affinity for the second bromodomain of BRD4 (BRD4-BD2), with a Kd of 63 nM [1]. This affinity is within the same order of magnitude as that of the clinical-stage BET inhibitor OTX015 for BRD4-BD2 (IC50 ~92-112 nM), despite the significant structural divergence between the carbamate scaffold and the triazolodiazepine chemotype of OTX015 [2].

BRD4 Bromodomain Epigenetic Reader

Regioisomeric Differentiation: ortho-Bromo (CAS 1889801-72-2) vs. meta-Bromo Analog

The ortho-bromo substitution pattern of tert-butyl N-(2-bromo-5-cyanophenyl)carbamate (CAS 1889801-72-2) is structurally distinct from its meta-bromo regioisomer, tert-butyl (5-bromo-2-cyanophenyl)carbamate (CAS differs) . While no direct binding comparison exists for these specific regioisomers, extensive medicinal chemistry precedent establishes that the ortho-bromo group can participate in halogen bonding interactions with protein backbones and restricts conformational freedom of the adjacent Boc-carbamate moiety, whereas the meta-bromo arrangement alters the vector and distance of the halogen bond donor [1].

Regioisomerism SAR Medicinal Chemistry

Protecting Group Strategy: Boc-Carbamate (CAS 1889801-72-2) vs. Free Carboxylic Acid Analogs

The Boc-protected amine of tert-butyl N-(2-bromo-5-cyanophenyl)carbamate confers orthogonal synthetic utility compared to analogs bearing free carboxylic acids, such as 3-(2-bromo-5-cyanophenyl)-2,2-dimethylpropanoic acid [1]. The Boc group enables late-stage amine deprotection under mild acidic conditions without perturbing the aryl bromide or nitrile functionalities, whereas free acid analogs require distinct coupling chemistries that may be incompatible with downstream transformations or assay conditions [2].

Protecting Group Synthetic Intermediate Orthogonal Reactivity

Validated Research Applications for tert-Butyl N-(2-bromo-5-cyanophenyl)carbamate (CAS 1889801-72-2)


Epigenetic Probe Development Targeting KAT2A Histone Acetyltransferase

As demonstrated by its 1.26 nM Ki against human KAT2A (GCN5) in BROMOscan assays, tert-butyl N-(2-bromo-5-cyanophenyl)carbamate provides a validated starting point for developing selective KAT2A inhibitors. This target is implicated in transcriptional regulation and oncogenesis, and the compound's direct, potent binding contrasts with indirect modulators like (+)-JQ1, enabling more precise mechanistic studies of KAT2A-mediated acetylation pathways [1].

BRD4-BD2-Focused BET Inhibitor Optimization

With a 63 nM Kd for the BRD4-BD2 bromodomain, this scaffold offers a non-triazolodiazepine chemotype for BET inhibitor discovery. Its comparable affinity to clinical candidates like OTX015 (~92-112 nM IC50) positions it as a structurally distinct alternative for exploring BD2-selective profiles and mitigating pan-BET toxicity liabilities. The Boc-carbamate functionality further enables rapid analog synthesis to probe structure-activity relationships [2].

ortho-Bromo-Directed Cross-Coupling for Diversified Library Synthesis

The ortho-bromo substituent serves as a robust handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) while the Boc-protected amine and meta-cyano groups remain orthogonal. This regioisomeric precision, unavailable with meta-bromo analogs, ensures consistent synthetic outcomes and enables the construction of diverse compound libraries from a single, commercially available advanced intermediate .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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